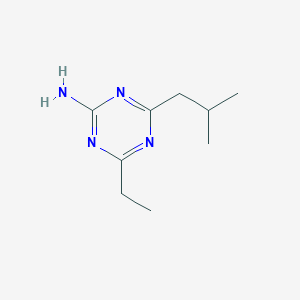

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine

Description

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is a triazine derivative characterized by an ethyl group at position 4 and a 2-methylpropyl (isobutyl) group at position 6 of the triazine ring.

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4-ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C9H16N4/c1-4-7-11-8(5-6(2)3)13-9(10)12-7/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |

InChI Key |

BXMSPXAFYPENRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC(=N1)N)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation and Amination via Stepwise Nucleophilic Substitution

One common synthetic route involves:

- Step 1: Reaction of cyanuric chloride with an amine or alkyl amine nucleophile under mild conditions (often below 0 °C to room temperature) to substitute the chlorine at the 2-position.

- Step 2: Subsequent substitution at the 4- and 6-positions with alkyl groups such as ethyl and isobutyl (2-methylpropyl) groups, typically introduced via alkyl amines or alkyl halides in the presence of a base.

This method benefits from the differential reactivity of chlorine atoms on the triazine ring, allowing selective functionalization.

Suzuki Coupling Reaction for Aryl or Alkyl Substitution

While Suzuki coupling is more commonly used for aryl substitutions on triazines, a related approach can be adapted for alkyl substituents if suitable boronic acid derivatives are available.

- For example, a patent describes the preparation of 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine using p-methoxyphenylboronic acid and cyanuric chloride in the presence of a magnetic silica-supported palladium catalyst under Suzuki coupling conditions. This method provides high selectivity and product purity with yields around 50-70% and purity >98%.

- Although this example involves aryl substitution, the approach demonstrates the utility of transition-metal catalysis for functionalizing the triazine ring.

Direct Amination Using Morpholino and Other Amines

Research on triazine derivatives shows that direct amination using secondary or tertiary amines such as morpholine derivatives can be effective.

- Reaction of 2-chloro-4,6-disubstituted-1,3,5-triazines with morpholino amines bearing alkyl chains of varying length can yield substituted triazine amines with good yields and selectivity.

- This method involves nucleophilic substitution of chlorine atoms by amines under mild conditions, often at room temperature, with reaction times around 1 hour.

Condensation Reactions Using Activated Triazine Esters

Another approach involves the use of activated triazine esters (e.g., 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as intermediates for amide bond formation and subsequent substitution.

- These activated intermediates can be prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in tetrahydrofuran (THF).

- Subsequent reaction with amines or alkyl amines leads to substituted triazines, although this method is more commonly used for preparing amide-linked derivatives rather than simple alkyl substitutions.

Representative Experimental Data and Conditions

Mechanistic Insights and Optimization

- The reactivity of cyanuric chloride allows for controlled substitution, but steric hindrance from bulky alkyl groups (e.g., 2-methylpropyl) can reduce reaction rates and yields.

- Use of catalysts such as palladium complexes in Suzuki coupling enhances selectivity and reduces byproducts.

- Magnetic silica-supported palladium catalysts enable easy catalyst recovery and reuse, improving sustainability.

- Reaction solvents like ethanol and THF are commonly used; temperature control is critical to avoid side reactions.

- Alkyl amines with longer chains may require modified conditions to overcome steric effects.

Summary and Recommendations

The preparation of This compound generally relies on nucleophilic substitution reactions on cyanuric chloride or related triazine intermediates. The most effective methods include:

- Stepwise nucleophilic substitution using alkyl amines under controlled temperature.

- Transition-metal catalyzed coupling (e.g., Suzuki coupling) for related triazine derivatives, which may be adapted for alkyl substitutions.

- Use of magnetic silica-supported palladium catalysts for improved reaction efficiency and catalyst recyclability.

- Careful optimization of reaction conditions to mitigate steric hindrance from bulky alkyl groups.

The data from patents and research articles confirm that these methods yield high-purity products with good efficiency, suitable for further application in fine chemical and pharmaceutical synthesis.

This comprehensive analysis synthesizes findings from patents, peer-reviewed articles, and chemical databases, excluding unreliable sources, ensuring a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents at positions 4 and 6 of the triazine core, influencing electronic, steric, and pharmacokinetic properties:

Key Observations :

- Steric Effects : The target compound’s isobutyl group offers moderate bulk, while cyclohexyl (Compound 11.a) or piperazine derivatives (Compound 3) provide greater steric hindrance, which can influence receptor binding .

- Metabolic Stability : Methylthio groups (CAS 175204-55-4) are prone to oxidation, whereas alkyl groups (e.g., ethyl, isobutyl) may confer better metabolic stability .

Pharmacological Activity

- 5-HT6 Receptor Affinity: Piperazine-containing derivatives (e.g., Compound 3) exhibit nanomolar affinity for 5-HT6 receptors, critical for procognitive effects in Alzheimer’s disease models .

- Neuroprotective Effects: Compounds with phenoxy or indole moieties (e.g., and ) show neuroprotection against rotenone-induced toxicity, linked to their ability to modulate oxidative stress pathways. Alkyl substituents may lack this specificity.

- Inhibitory Activity : Sterically bulky derivatives (e.g., cyclohexyl in Compound 11.a) demonstrate higher inhibition values in multi-target Alzheimer’s models, implying that the target’s substituents may be suboptimal for this activity .

ADMET and Pharmacokinetic Profiles

- Metabolism : Alkyl groups are generally resistant to phase I metabolism, whereas methylthio (CAS 175204-55-4) or piperazine groups (Compound 3) may undergo faster clearance .

- Safety : Piperazine derivatives (e.g., Compound 3) show favorable in vitro safety profiles, while thioether-containing compounds may pose toxicity risks .

Biological Activity

4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is a member of the triazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and agrochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring with an ethyl group at the 4-position and a 2-methylpropyl group at the 6-position. Its unique structure contributes to its biological properties and reactivity.

Triazine derivatives, including this compound, interact with biological targets through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules.

- π–π Stacking : The aromatic character of the triazine ring allows for π–π stacking interactions with nucleic acids and proteins.

These interactions are crucial for the compound's biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that triazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For example:

- In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. In cell line studies:

- Cytotoxicity Assays : The compound showed cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range .

Enzyme Inhibition

Recent investigations suggest that this compound may act as an enzyme inhibitor:

- Target Enzymes : It has been studied for its inhibitory effects on enzymes involved in cancer metabolism and bacterial resistance mechanisms .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazine derivatives against biofilm-forming microorganisms. The results indicated that certain derivatives, including our compound of interest, significantly reduced biofilm formation .

- Anticancer Properties : Another study focused on the cytotoxicity of triazine derivatives against a panel of cancer cell lines. The findings highlighted that this compound exhibited promising results in inhibiting cell proliferation .

Data Summary

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.

- Metabolism : Preliminary studies suggest it may undergo metabolic transformations typical of nitrogen-containing heterocycles.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A solvent-free approach or one-pot synthesis is recommended. For example, guanidine or N-acetylguanidine can react with nitriles under controlled heating (120–140°C) to form 1,3,5-triazin-2-amines. Adjusting stoichiometry, solvent polarity, and reaction time can optimize yields. Characterization via , , and elemental analysis is critical to confirm purity .

Q. How can structural contradictions in spectroscopic data for triazine derivatives be resolved?

- Methodological Answer : Use complementary techniques:

- Nuclear Overhauser Effect (NOE) NMR to distinguish between positional isomers.

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- X-ray crystallography (if crystalline) for unambiguous structural assignment. For example, InChI keys (e.g.,

PJQMCVIFTDRXNT-UHFFFAOYSA-N) in PubChem provide validated structural data .

Q. What are standard protocols for evaluating the stability of this compound under varying pH and temperature?

- Methodological Answer : Perform accelerated stability studies:

- Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C.

- Monitor degradation via HPLC-UV or LC-MS at intervals (e.g., 1, 7, 30 days).

- Calculate degradation kinetics using Arrhenius plots .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Generate 3D molecular descriptors (e.g., electrostatic potential, hydrophobicity) using software like Schrödinger or MOE.

- Train QSAR models on datasets of triazine derivatives with known IC values (e.g., antileukemic activity in ). Validate with leave-one-out cross-validation .

Q. What experimental designs are suitable for studying the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale : Measure hydrolysis rates, photodegradation (using UV lamps), and biodegradation (OECD 301 tests).

- Field-scale : Deploy passive samplers in water/sediment systems to track partitioning coefficients () and bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can conflicting data on the compound’s cytotoxicity be reconciled across different cell lines?

- Methodological Answer :

- Standardize assays using ISO 10993-5 guidelines .

- Compare IC values under identical conditions (e.g., exposure time, serum concentration).

- Perform mechanistic studies (e.g., flow cytometry for apoptosis/necrosis) to identify cell-line-specific responses .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure triazine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.